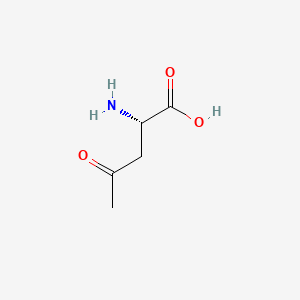

(S)-2-Amino-4-oxopentanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-amino-4-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO3/c1-3(7)2-4(6)5(8)9/h4H,2,6H2,1H3,(H,8,9)/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUCHWTCTBHQQDU-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4439-83-2 | |

| Record name | 2-Amino-4-ketopentanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004439832 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Synthetic Methodologies for S 2 Amino 4 Oxopentanoic Acid and Its Derivatives

Chemoenzymatic Synthesis Approaches

Chemoenzymatic synthesis leverages the high selectivity of enzymes for specific transformations within a multi-step chemical sequence. This combination of biological catalysis and traditional organic reactions provides a powerful toolkit for constructing complex chiral molecules like (S)-2-Amino-4-oxopentanoic acid.

Utilizing Oxidoreductases and Dehydrogenases for Stereoselective Reductions

The stereoselective reduction of a ketone functionality is a key step in many synthetic pathways to amino acid derivatives. Oxidoreductases, particularly dehydrogenases, are exceptionally well-suited for this task, offering high enantioselectivity.

In a notable chemoenzymatic synthesis of enantiopure 4-amino-2-hydroxy acids, the reduction of an N-protected (S)-4-amino-2-oxopentanoic acid derivative serves as a crucial step. acs.org Wild-type lactate (B86563) dehydrogenases, such as those from Bacillus stearothermophilus (BS-LDH) and Staphylococcus epidermidis (SE-LDH), can be used to reduce the α-keto acid precursor. acs.org For instance, SE-LDH reduces the ketone to furnish the corresponding (R)-2-hydroxy acid. acs.org

However, the substrate scope of these wild-type enzymes can be limited. acs.org To overcome this, protein engineering has been employed to develop mutant enzymes with broader substrate specificity and higher catalytic activity. A genetically engineered H205Q mutant of D-hydroxyisocaproate dehydrogenase has proven to be a superior catalyst for the reduction of various N-protected 4-amino-2-keto acids, including the precursor to the titular compound. acs.org This mutant enzyme provides excellent yields of the corresponding (2R,4S)-4-amino-2-hydroxy acids as single diastereomers. acs.org The efficiency of the engineered enzyme is significantly higher than that of the wild-type enzymes. acs.org

| Enzyme | Substrate | Time | Yield | Product Configuration | Reference |

| SE-LDH | N-protected (S)-4-amino-2-oxopentanoic acid | 4 days | 67% | (R)-2-alcohol | acs.org |

| H205Q mutant | N-protected (S)-4-amino-2-oxopentanoic acid | 4 hours | 85% | (R)-2-alcohol | acs.org |

Application of Transaminases in Alpha-Keto Acid Amination

Transaminases, or aminotransferases, are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from a donor molecule to a keto acid acceptor. wikipedia.orgacsgcipr.org This reaction is a cornerstone of amino acid metabolism and has been widely adopted for the asymmetric synthesis of chiral amines and amino acids from prochiral ketones and keto acids. acsgcipr.orgworktribe.com

The general mechanism involves two half-reactions in a ping-pong bi-bi mechanism. nih.gov First, the amino group from a donor (e.g., an amino acid like alanine (B10760859) or an amine like isopropylamine) is transferred to the PLP cofactor, forming pyridoxamine-5'-phosphate (PMP) and releasing a keto acid byproduct. wikipedia.orgacsgcipr.org In the second stage, the amino group from PMP is transferred to the target keto acid, generating the desired amino acid and regenerating the PLP cofactor. wikipedia.org The chirality of the final amino acid is determined by the enzyme's active site, which controls the facial selectivity of the amination. acsgcipr.org

For the synthesis of (S)-2-Amino-4-oxopentanoic acid, an (S)-selective transaminase could be used to directly aminate the corresponding α-keto acid, 2,4-dioxopentanoic acid. A key challenge in transaminase reactions is that the equilibrium can be unfavorable; therefore, strategies are needed to drive the reaction toward product formation, such as using a high concentration of the amine donor or removing the ketone byproduct. acsgcipr.org

Multi-Enzyme Cascade Systems for Enhanced Stereocontrol

A prime example relevant to the synthesis of (S)-2-Amino-4-oxopentanoic acid derivatives is a one-pot, two-biotransformation process. acs.org This process begins with the hydrolysis of a carbobenzyloxy (CBZ)-protected 4-amino-2-keto ester, followed by the in-situ stereoselective reduction of the resulting α-keto acid. acs.org

Step 1 (Hydrolysis): A lipase (B570770) from Candida rugosa catalyzes the hydrolysis of the ester to the corresponding α-keto acid. acs.org

Step 2 (Reduction): A dehydrogenase (e.g., the H205Q mutant) reduces the ketone group to a hydroxyl group with high stereoselectivity. acs.org

Strategies for Enzymatic Hydrolysis and Derivatization

Enzymatic hydrolysis is a key tool for the deprotection or modification of functional groups under mild conditions, often with high selectivity. Lipases are frequently used for the hydrolysis of esters to carboxylic acids. acs.orgresearchgate.net

In the synthesis of precursors for (S)-2-Amino-4-oxopentanoic acid, the enzyme-catalyzed hydrolysis of various α-keto esters to their corresponding α-keto acids proceeds smoothly with lipases, such as the one from Candida rugosa. acs.org This step is critical as it prepares the substrate for the subsequent stereoselective reduction by a dehydrogenase. acs.org This approach avoids the harsh basic or acidic conditions often required for chemical hydrolysis, which could lead to side reactions or racemization.

Enzymes can also be used for derivatization. For example, lipase-mediated transesterification is an effective method for the kinetic resolution of racemic esters, yielding enantiomerically pure products. researchgate.net

Asymmetric Organic Synthesis Pathways

While chemoenzymatic methods are powerful, traditional asymmetric organic synthesis remains a cornerstone for producing enantiopure compounds. These methods often rely on chiral auxiliaries or starting materials from nature's own "chiral pool."

Chiral Pool Synthesis Strategies

Chiral pool synthesis is a strategy that utilizes abundant, inexpensive, enantiopure natural products, such as amino acids, sugars, or terpenes, as starting materials. wikipedia.org This approach leverages the pre-existing chirality of the starting material, which is carried through the synthetic sequence to control the stereochemistry of the final product. wikipedia.org

The synthesis of precursors for (S)-2-Amino-4-oxopentanoic acid can begin with simple, readily available L-amino acids. acs.org For example, L-alanine can be used as the chiral starting material. The synthesis involves converting the α-amino acid into a β-amino acid, followed by a one-carbon homologation to generate the required α-keto ester framework. acs.org This strategy efficiently establishes the (S)-stereocenter at the C4 position, which originates from the α-carbon of the starting L-amino acid. This use of L-amino acids from the chiral pool is an efficient way to access enantiopure building blocks for more complex targets. acs.orgresearchgate.net

Diastereoselective and Enantioselective Mannich Reactions

The Mannich reaction, a three-component condensation involving an amine, a carbonyl compound, and an active hydrogen-containing compound, serves as a powerful tool for carbon-carbon bond formation in the synthesis of amino acids. nih.gov For the stereocontrolled synthesis of (S)-2-Amino-4-oxopentanoic acid, diastereoselective and enantioselective variants of the Mannich reaction are of particular importance, as they allow for the creation of the desired stereochemistry at the α-carbon. acs.orgacs.org

One notable approach involves the use of chiral nickel(II) complexes of glycine (B1666218) or its equivalents. acs.orgacs.orgfigshare.com In this method, the nickel complex acts as a chiral template, directing the approach of the electrophile to one face of the glycine enolate equivalent. This strategy can lead to high levels of both diastereoselectivity and enantioselectivity in the formation of the new carbon-carbon bond. acs.orgacs.org

Another advanced strategy is the use of chiral aldehyde catalysis in what are known as diastereodivergent reactions. d-nb.info This method allows for the selective synthesis of either syn or anti diastereomers from the same set of starting materials, simply by choosing a different chiral aldehyde catalyst. d-nb.info This approach offers significant flexibility in the synthesis of complex amino acid structures. While not explicitly detailed for (S)-2-Amino-4-oxopentanoic acid in the provided search results, the principles of these organocatalytic Mannich-type reactions are broadly applicable to the synthesis of non-proteinogenic α-amino acids. rsc.org

The general mechanism for these reactions involves the formation of a chiral iminium ion from the aldehyde and amine, which then reacts with a nucleophile. The stereochemical outcome is controlled by the chiral catalyst, which creates a chiral environment around the reaction center. nih.gov The products of these reactions are typically β-amino carbonyl compounds, which can be further elaborated to the desired α-amino acid. nih.gov

Protection and Deprotection Strategies in Synthetic Schemes

The synthesis of (S)-2-Amino-4-oxopentanoic acid, like that of other amino acids and peptides, necessitates the use of protecting groups to mask reactive functional groups and prevent unwanted side reactions. nih.govpeptide.com The primary functional groups requiring protection are the α-amino group and the carboxylic acid function. The choice of protecting groups is dictated by their stability under various reaction conditions and the ease of their selective removal, a concept known as orthogonality. ug.edu.plbiosynth.com

Amino Group Protection: The α-amino group is nucleophilic and must be protected to prevent reactions such as self-polymerization during activation of the carboxyl group. ug.edu.pllibretexts.org Commonly used protecting groups in amino acid synthesis include:

tert-Butoxycarbonyl (Boc): This group is introduced using di-tert-butyl dicarbonate (B1257347) and is stable to a range of conditions but is readily removed with moderate acids like trifluoroacetic acid (TFA). peptide.comug.edu.pl

9-Fluorenylmethoxycarbonyl (Fmoc): Introduced using Fmoc-Cl or Fmoc-OSu, the Fmoc group is stable to acidic conditions but is cleaved by mild bases, such as piperidine. peptide.comug.edu.pl This orthogonality with the Boc group is a cornerstone of solid-phase peptide synthesis.

Benzyloxycarbonyl (Z or Cbz): This group is introduced with benzyl (B1604629) chloroformate and is stable to both acidic and basic conditions used for Boc and Fmoc removal, respectively. It is typically removed by catalytic hydrogenolysis. peptide.comug.edu.plresearchgate.net

Carboxyl Group Protection: In solution-phase synthesis, the carboxyl group is often protected as an ester (e.g., methyl, ethyl, or benzyl ester) to prevent it from reacting during transformations at the amino group or side chain. In solid-phase synthesis, the C-terminal carboxyl group is anchored to the resin, which serves as the protecting group. biosynth.com

| Protecting Group | Abbreviation | Introduction Reagent | Cleavage Conditions | Primary Use |

| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate | Trifluoroacetic acid (TFA) | α-Amino group protection |

| 9-Fluorenylmethoxycarbonyl | Fmoc | Fmoc-Cl, Fmoc-OSu | Piperidine | α-Amino group protection |

| Benzyloxycarbonyl | Z or Cbz | Benzyl chloroformate | Catalytic Hydrogenolysis | α-Amino group protection |

| Benzyl ester | Bn | Benzyl alcohol, acid catalyst | Catalytic Hydrogenolysis | Carboxyl group protection |

Chemical Derivatization and Analog Synthesis

Formation of Amide and Ester Derivatives

The chemical structure of (S)-2-Amino-4-oxopentanoic acid, with its carboxylic acid and amino functionalities, allows for the straightforward synthesis of a variety of derivatives, most notably amides and esters. khanacademy.org These derivatives are often synthesized to modify the compound's properties or to incorporate it into larger molecules like peptides.

Amide Formation: Amides are typically formed by the coupling of the carboxylic acid group of (S)-2-Amino-4-oxopentanoic acid with a primary or secondary amine. libretexts.org For this reaction to proceed efficiently, the carboxylic acid usually needs to be "activated." Common methods for amide bond formation include:

Reaction with Acid Chlorides: The carboxylic acid can be converted to a more reactive acid chloride using reagents like thionyl chloride (SOCl₂). The resulting acid chloride readily reacts with an amine to form the amide. khanacademy.orglibretexts.org

Use of Coupling Reagents: In peptide synthesis, coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) are widely used. youtube.com These reagents react with the carboxylic acid to form a highly reactive intermediate, which is then attacked by the amine to form the peptide (amide) bond. youtube.com

Ester Formation: Ester derivatives are formed by the reaction of the carboxylic acid group with an alcohol. This reaction, known as Fischer esterification, is typically catalyzed by an acid. Alternatively, esters can be formed from the more reactive acid chloride by reacting it with an alcohol. nih.gov The formation of ester derivatives can be useful for protecting the carboxylic acid group during other synthetic transformations or for modulating the compound's biological activity. nih.gov

Introduction of Other Functional Groups (e.g., hydroxyl, methylene)

The synthesis of analogs of (S)-2-Amino-4-oxopentanoic acid can be achieved by introducing other functional groups, such as hydroxyl or methylene (B1212753) groups, into its carbon skeleton. These modifications can lead to compounds with altered biological activities or properties.

One example is the synthesis of 5-hydroxy-4-oxo-L-norvaline, an analog where a hydroxyl group is present at the C5 position. researchgate.netacs.org The synthesis of such analogs often starts from a common intermediate, such as (S)-allylglycine, which can be derivatized through various chemical transformations. researchgate.net For instance, oxidation of the terminal double bond of allylglycine could lead to the introduction of hydroxyl groups.

The Evans asymmetric synthesis methodology also provides a route for introducing various functionalities. nih.gov By choosing an appropriate N-acyl oxazolidinone and a suitable electrophile, it is possible to construct a wide range of substituted amino acids. For example, to introduce an extra methylene group to create a homolog of the parent amino acid, an electrophile containing an additional carbon atom would be used in the alkylation step. nih.gov

Synthesis of Isotopically Labeled (S)-2-Amino-4-oxopentanoic Acid for Mechanistic Probes

Isotopically labeled compounds are invaluable tools for elucidating reaction mechanisms and metabolic pathways. chempep.com The synthesis of isotopically labeled (S)-2-Amino-4-oxopentanoic acid would involve the incorporation of stable isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N) at specific positions in the molecule. chempep.com

There are two main approaches to preparing isotopically labeled amino acids:

Chemical Synthesis: This method offers precise control over the position of the isotopic label. chempep.com It involves using a starting material that is already enriched with the desired isotope. For example, to synthesize ¹³C-labeled (S)-2-Amino-4-oxopentanoic acid, one could start with a ¹³C-labeled precursor in a synthetic route like the Evans asymmetric alkylation or a Mannich reaction.

Metabolic Labeling: In this approach, organisms such as bacteria or cells in culture are grown in a medium containing a stable isotope-labeled nutrient, such as a ¹³C-glucose or a ¹⁵N-ammonium salt. nih.govwikipedia.org The organisms then incorporate these isotopes into the amino acids they synthesize. This method, often referred to as Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), is particularly useful for producing uniformly labeled proteins for proteomic studies. nih.govwikipedia.orgresearchgate.net

The resulting isotopically labeled (S)-2-Amino-4-oxopentanoic acid can then be used in various experiments. For instance, by tracking the fate of the isotopic label using techniques like mass spectrometry or NMR spectroscopy, researchers can follow the compound through a series of chemical or biological transformations, providing detailed mechanistic insights. chempep.comnih.gov

| Isotope | Symbol | Natural Abundance (%) | Application in Labeling |

| Carbon-13 | ¹³C | ~1.1 | Tracing carbon backbone in metabolic studies |

| Nitrogen-15 | ¹⁵N | ~0.4 | Following the fate of amino groups |

| Deuterium | ²H | ~0.02 | Probing reaction mechanisms (kinetic isotope effect) |

| Oxygen-18 | ¹⁸O | ~0.2 | Studying enzymatic reactions involving carboxyl groups |

Comparative Analysis of Synthetic Efficiency and Stereoselectivity Across Methodologies

Asymmetric Chemical Synthesis

The use of N-tert-butanesulfinamide as a chiral auxiliary has become a versatile and widely used method for the asymmetric synthesis of amines. nih.govyale.edu The addition of nucleophiles to N-tert-butanesulfinyl aldimines proceeds with high stereoselectivity. nih.gov This methodology could be adapted for the synthesis of (S)-2-Amino-4-oxopentanoic acid, potentially offering good yields and high stereocontrol.

Biocatalytic and Chemoenzymatic Synthesis

Enzymatic and chemoenzymatic methods are increasingly attractive for the synthesis of chiral amino acids due to their high selectivity and environmentally benign reaction conditions.

Enzymatic Reductive Amination: Engineered amine dehydrogenases have shown great promise in the synthesis of chiral amines. For the related compound (S)-4-aminopentanoic acid, mutants of an amine dehydrogenase from Petrotoga mobilis (PmAmDH) have been developed through directed evolution, leading to efficient synthesis from levulinic acid. frontiersin.org This approach offers the potential for high conversion and excellent enantioselectivity (>99% ee) in a single step. frontiersin.org Similar strategies could be developed for the direct synthesis of (S)-2-Amino-4-oxopentanoic acid from a suitable keto-acid precursor.

Dynamic Kinetic Resolution: A powerful biocatalytic approach for the synthesis of β-branched aromatic α-amino acids involves a dynamic kinetic resolution (DKR) process. nih.gov This method uses a thermophilic transaminase to establish two contiguous stereocenters with high diastereo- and enantioselectivity. nih.gov While not yet applied to (S)-2-Amino-4-oxopentanoic acid, this strategy highlights the potential of enzymes to perform complex stereoselective transformations in a single pot.

The table below summarizes the key aspects of the different synthetic methodologies.

| Methodology | Key Features | Potential Advantages | Potential Disadvantages |

| Asymmetric Chemical Synthesis | |||

| Chiral Auxiliary (Ni(II) Complex) | Diastereoselective alkylation of a glycine Schiff base complex. nih.govnih.gov | High stereoselectivity. | Multi-step process, potential for moderate overall yield. |

| Chiral Pool (from Serine) | Grignard addition to a serine-derived aldehyde followed by oxidation. uq.edu.au | High diastereoselectivity (84-96% d.e.). uq.edu.au | Multi-step, potentially lengthy synthesis. |

| Chiral Auxiliary (Sulfinamide) | Addition of nucleophiles to N-tert-butanesulfinyl aldimines. nih.govyale.edu | Versatile, high stereoselectivity. | Requires adaptation for the specific target molecule. |

| Biocatalytic/Chemoenzymatic | |||

| Enzymatic Reductive Amination | Use of engineered amine dehydrogenases. frontiersin.org | High conversion, excellent enantioselectivity (>99% ee). frontiersin.org | Enzyme development and optimization may be required. |

| Dynamic Kinetic Resolution | Transaminase-catalyzed resolution with in-situ racemization. nih.gov | High diastereo- and enantioselectivity in one pot. | Substrate scope for the target molecule is unknown. |

Biochemical and Metabolic Interrogations of S 2 Amino 4 Oxopentanoic Acid

Role as a Metabolic Intermediate and Precursor

While not a common protein-building block, (S)-2-Amino-4-oxopentanoic acid and its analogs have been implicated in several key metabolic pathways, primarily by acting as mimics of canonical amino acids.

Participation in Amino Acid Biosynthesis Pathways (e.g., Aspartate Family Amino Acids)

The aspartate pathway is a vital metabolic route in bacteria, fungi, and plants for the synthesis of essential amino acids, including lysine, threonine, methionine, and isoleucine. A key enzyme in this pathway is homoserine dehydrogenase, which catalyzes the conversion of aspartate-β-semialdehyde to homoserine. Research has shown that analogs of (S)-2-Amino-4-oxopentanoic acid can interfere with this pathway. For instance, the antifungal antibiotic (S)-2-amino-4-oxo-5-hydroxypentanoic acid has been found to inhibit homoserine dehydrogenase in Saccharomyces cerevisiae. This inhibition disrupts the production of homoserine, a crucial precursor for methionine, threonine, and isoleucine, thereby impeding protein biosynthesis. Given the structural similarity, it is plausible that (S)-2-Amino-4-oxopentanoic acid could also act as a competitive inhibitor of homoserine dehydrogenase, thus influencing the biosynthesis of the aspartate family of amino acids.

Involvement in Glutathione (B108866) Biosynthesis and Related Cellular Processes

Glutathione (γ-glutamyl-L-cysteinyl-glycine) is a critical antioxidant synthesized from the amino acids glutamate (B1630785), cysteine, and glycine (B1666218). The synthesis is catalyzed by two key enzymes: γ-glutamylcysteine synthetase and glutathione synthetase. Studies on glutamate analogs have shed light on the substrate specificity of these enzymes. One such analog, α-aminomethylglutaric acid, has been shown to interact with both glutamine synthetase and the enzymes responsible for glutathione synthesis. Specifically, γ-glutamylcysteine synthetase can utilize isomers of this analog, and the resulting dipeptide can act as a substrate and inhibitor of glutathione synthetase. This suggests that the enzymes of the glutathione synthesis pathway can accommodate molecules that mimic glutamate. As (S)-2-Amino-4-oxopentanoic acid is also a dicarboxylic amino acid like glutamate, it has the potential to act as a competitive substrate or inhibitor in the biosynthesis of glutathione, thereby impacting cellular redox homeostasis.

Connections to Central Carbon Metabolism and Gluconeogenesis

The catabolism of amino acids often provides intermediates for central carbon metabolism, including the tricarboxylic acid (TCA) cycle and gluconeogenesis. While the specific metabolic fate of (S)-2-Amino-4-oxopentanoic acid has not been extensively detailed in the available literature, the degradation pathways of structurally similar amino acids offer potential routes. Many amino acids are catabolized to intermediates such as pyruvate (B1213749), acetyl-CoA, α-ketoglutarate, succinyl-CoA, fumarate, and oxaloacetate, which can then enter the TCA cycle for energy production or be used as precursors for glucose synthesis in the liver and kidneys through gluconeogenesis. For example, the degradation of amino acids like valine, methionine, and isoleucine leads to the formation of propionyl-CoA, which is subsequently converted to the TCA cycle intermediate succinyl-CoA. It is conceivable that the carbon skeleton of (S)-2-Amino-4-oxopentanoic acid, following transamination or deamination, could be processed into one of these key metabolic intermediates, thereby linking its catabolism to central energy pathways. However, without direct experimental evidence, this remains a plausible hypothesis based on general amino acid metabolism.

Enzymatic Transformations Involving (S)-2-Amino-4-oxopentanoic acid

The interaction of (S)-2-Amino-4-oxopentanoic acid with various enzymes is central to its biological effects, whether as a substrate for transformation or as an inhibitor of enzymatic activity.

Substrate Specificity and Kinetic Analysis of Interacting Enzymes

Table 1: Representative Kinetic Parameters of a Related Enzyme This table presents data for a novel homoserine dehydrogenase from Arthrobacter nicotinovorans acting on its natural substrate, L-homoserine, to illustrate the types of kinetic data determined in such studies.

| Enzyme | Substrate | K_m (mM) | k_cat (s⁻¹) | Catalytic Efficiency (k_cat/K_m) (M⁻¹s⁻¹) |

|---|---|---|---|---|

| Homoserine Dehydrogenase (Arthrobacter nicotinovorans) | L-Homoserine | 6.30 ± 1.03 | 462.71 | 7.34 x 10⁴ |

Enzyme Inhibition Mechanisms (e.g., Homoserine Dehydrogenase Inhibition by Analogs)

As previously mentioned, analogs of (S)-2-Amino-4-oxopentanoic acid can act as inhibitors of key metabolic enzymes. The mechanism of this inhibition is often competitive, where the analog molecule vies with the natural substrate for binding to the enzyme's active site. In the case of homoserine dehydrogenase, the inhibition by (S)-2-amino-4-oxo-5-hydroxypentanoic acid is a clear example. The structural resemblance of the inhibitor to the substrate, homoserine, allows it to occupy the active site, thereby preventing the enzyme from catalyzing the intended reaction.

Similarly, the interaction of the glutamate analog α-aminomethylglutarate with the enzymes of glutathione synthesis points to another instance of enzyme inhibition by structural mimics. The ability of such analogs to bind to and in some cases be processed by these enzymes suggests that they can act as competitive inhibitors, reducing the rate of glutathione production by limiting the access of the natural substrate, glutamate, to the active site of γ-glutamylcysteine synthetase. The effectiveness of such inhibitors is quantified by the inhibition constant (K_i), which represents the concentration of the inhibitor required to produce half-maximum inhibition.

Mechanistic Studies of Enzyme-Catalyzed Reactions

The enzymatic processing of 2-amino-4-oxopentanoate (B13344484) (AKP) is a key step in certain anaerobic amino acid degradation pathways. A pivotal enzyme in this process is 2-amino-4-ketopentanoate thiolase (AKPT), also known as OrtAB. This enzyme has been identified as part of the gene clusters for anaerobic ornithine and hydroxyproline (B1673980) degradation. nih.govillinois.edu AKPT is a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme that catalyzes the thiolytic cleavage of 2-amino-4-ketopentanoate using coenzyme A (CoA). nih.govannualreviews.org

The reaction proceeds as follows: (2R)-2-Amino-4-oxopentanoate + CoA ⇌ D-alanine + Acetyl-CoA nih.govuniprot.org

This reaction is a critical juncture, converting the five-carbon amino acid backbone into two smaller, metabolically fundamental molecules. The mechanism, characteristic of PLP-dependent enzymes, involves the formation of a Schiff base between the amino group of the substrate and the PLP cofactor. This intermediate facilitates the Cα-Cβ bond cleavage, assisted by the nucleophilic attack of Coenzyme A. The enzyme is reported to be specific for the (2R)- or D-isomer of AKP, yielding D-alanine as a product. nih.gov

Kinetic parameters for the 2-amino-4-ketopentanoate thiolase have been determined, providing insight into its efficiency and substrate affinity. These values are crucial for understanding the flux through the metabolic pathways in which the enzyme participates.

Interactive Table: Kinetic Parameters of 2-Amino-4-ketopentanoate Thiolase

| Substrate | K_m (μM) | k_cat (s⁻¹) | Source |

|---|---|---|---|

| (2R)-2-Amino-4-oxopentanoate (AKP) | 35 | 3.4 | uniprot.org |

| Coenzyme A (CoA) | 18 | 3.5 | uniprot.org |

Users can sort and filter the data in this table.

Biosynthetic Pathways and Pathways of Catabolism

Investigation of Biosynthetic Enzymes

While the degradation pathway for the (R)-enantiomer of 2-amino-4-oxopentanoate is well-defined, the specific biosynthetic pathway for (S)-2-Amino-4-oxopentanoic acid (also known as 4-oxo-L-norvaline) is not as clearly elucidated. However, studies on the biosynthesis of structurally related compounds in microorganisms provide strong indications of a plausible route.

Research into the biosynthesis of the antifungal antibiotic 5-hydroxy-4-oxo-L-norvaline (HON) in Streptomyces akiyoshiensis has shown that its carbon skeleton is derived from aspartate and acetate (B1210297). cdnsciencepub.com Specifically, aspartate provides a four-carbon backbone, while the methyl carbon of acetate is incorporated to form the five-carbon structure. cdnsciencepub.com This suggests that (S)-2-Amino-4-oxopentanoic acid could potentially be synthesized via a similar pathway, likely involving the condensation of an aspartate-derived four-carbon unit with an acetyl group from acetyl-CoA.

The proposed biosynthetic precursors are:

L-Aspartic acid (providing the C4N backbone)

Acetyl-CoA (providing the C2 acetyl group)

Further evidence of a link to the aspartate/asparagine metabolic family comes from studies using 5-diazo-4-oxo-L-norvaline (DONV) , a structural analog of (S)-2-Amino-4-oxopentanoic acid. DONV acts as an inhibitor of L-asparaginase, an enzyme that hydrolyzes asparagine to aspartate and ammonia, by covalently binding to the active site. rhea-db.orgsci-hub.se This inhibitory action hints that the 4-oxo-L-norvaline structure is recognized by enzymes that process asparagine and its derivatives.

Characterization of Degradation Pathways and Metabolites

(S)-2-Amino-4-oxopentanoic acid, as an amino acid, is expected to undergo catabolism through pathways common to other amino acids, primarily initiated by the removal of its alpha-amino group. General amino acid degradation involves transamination or oxidative deamination, converting the amino acid into its corresponding α-keto acid.

Specifically, the degradation of the closely related (R)-2-amino-4-oxopentanoate is well-documented as part of the anaerobic fermentation of L-ornithine in bacteria such as Clostridium sticklandii. nih.govannualreviews.org This pathway provides a clear model for the catabolism of the 2-amino-4-oxopentanoate skeleton.

The established degradation pathway proceeds as follows:

Ornithine Isomerization & Deamination : The pathway begins with L-ornithine, which is converted through a series of steps involving an aminomutase and a dehydrogenase to yield (2R)-2-amino-4-ketopentanoate (AKP). nih.gov

Thiolytic Cleavage : AKP is then cleaved by the enzyme 2-amino-4-ketopentanoate thiolase in a CoA-dependent reaction. nih.govannualreviews.org

Final Metabolites : This cleavage results in the formation of D-alanine and acetyl-CoA . nih.gov These products are central metabolites that can readily enter core metabolic pathways such as glycolysis (via conversion of alanine (B10760859) to pyruvate), the citric acid cycle, and fatty acid synthesis.

A similar degradation route has been identified for the anaerobic breakdown of hydroxyproline, which also generates 2-amino-4-ketopentanoate as an intermediate that is subsequently cleaved by the same thiolase. illinois.edu While these studies specifically characterize the degradation of the (R)-enantiomer, it is plausible that (S)-2-Amino-4-oxopentanoic acid, if formed, would either be racemized to the (R)-form to enter this pathway or be catabolized by a stereospecific transaminase or dehydrogenase.

Interactive Table: Key Enzymes and Metabolites in 2-Amino-4-oxopentanoate Catabolism

| Step | Enzyme | Substrate | Products | Source |

|---|---|---|---|---|

| Thiolytic Cleavage | 2-Amino-4-ketopentanoate thiolase (OrtAB) | (2R)-2-Amino-4-oxopentanoate, Coenzyme A | D-Alanine, Acetyl-CoA | nih.govillinois.eduannualreviews.org |

Users can sort and filter the data in this table.

Advanced Analytical and Spectroscopic Characterization in Research

Chromatographic Methodologies

Chromatographic techniques are indispensable for separating (S)-2-Amino-4-oxopentanoic acid from complex mixtures and for determining its purity.

High-Performance Liquid Chromatography (HPLC) for Purity and Enantiomeric Excess Determination

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity and, crucially, the enantiomeric excess of amino acid derivatives. For chiral molecules like (S)-2-Amino-4-oxopentanoic acid, achieving a high degree of enantiomeric purity is often critical. HPLC methods are frequently used to detect and quantify even minor amounts of the unwanted enantiomer.

To determine the enantiomeric excess, a chiral stationary phase (CSP) or a chiral additive to the mobile phase is typically used. These chiral environments interact differently with the (S) and (R) enantiomers, leading to their separation. Another common approach involves pre-column derivatization with a chiral reagent, such as Marfey's reagent, to form diastereomers that can be separated on a standard reversed-phase column like ODS-Hypersil. The resulting diastereomers exhibit different retention times, allowing for their quantification. The use of derivatizing agents like 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) has also proven effective, producing stable and highly fluorescent derivatives suitable for sensitive detection.

The optical purity is mathematically equivalent to the enantiomeric excess (e.e.), which expresses the percentage excess of one enantiomer over the other. For instance, a mixture with a 75% e.e. contains 87.5% of the major enantiomer and 12.5% of the minor one.

Table 1: HPLC Methods for Amino Acid Enantiomeric Purity Analysis

| Method | Principle | Typical Application |

| Chiral Stationary Phase (CSP) HPLC | Differential interaction of enantiomers with a chiral-selector-bonded stationary phase. | Direct separation of enantiomers without derivatization. |

| Chiral Mobile Phase Additive HPLC | Formation of transient diastereomeric complexes with a chiral additive in the mobile phase. | Separation of enantiomers on a non-chiral column. |

| Pre-column Derivatization | Reaction with a chiral derivatizing agent to form diastereomers. | Separation of diastereomers on a standard achiral column. |

Gas Chromatography-Mass Spectrometry (GC-MS) for Structural Elucidation

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. Amino acids, including (S)-2-Amino-4-oxopentanoic acid, are inherently polar and non-volatile, necessitating a derivatization step to make them amenable to GC analysis. This process involves converting the polar functional groups (amino and carboxylic acid) into less polar, more volatile derivatives.

Common derivatization methods include silylation, using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), or esterification followed by acylation. For instance, a two-step derivatization can be employed where the amino acid is first converted to its methyl ester and then reacted with pentafluoropropionic anhydride (B1165640) (PFPA).

Once derivatized, the compound is introduced into the GC, where it is separated from other components based on its boiling point and interaction with the stationary phase. The separated components then enter the mass spectrometer, which provides detailed structural information by analyzing the mass-to-charge ratio of the fragmented ions. This fragmentation pattern serves as a molecular fingerprint, allowing for the unambiguous identification of the derivatized (S)-2-Amino-4-oxopentanoic acid. Comprehensive two-dimensional GC (GC×GC) can offer even greater resolution for complex samples.

Table 2: Common Derivatization Reagents for GC-MS Analysis of Amino Acids

| Reagent | Abbreviation | Target Functional Group(s) |

| N-methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | -NH2, -COOH, -OH, -SH |

| N-(t-butyldimethylsilyl)-N-methyltrifluoroacetamide | MTBSTFA | -NH2, -COOH, -OH, -SH |

| Alkyl Chloroformates | -NH2, -COOH | |

| Pentafluoropropionic anhydride | PFPA | -NH2, -OH |

Advanced Liquid Chromatography Techniques (e.g., Mixed-Mode LC)

For complex biological samples, advanced liquid chromatography techniques like mixed-mode liquid chromatography (LC) offer enhanced separation capabilities. Mixed-mode LC utilizes stationary phases that exhibit multiple retention mechanisms, such as reversed-phase, ion-exchange (both cation and anion), and hydrophilic interaction. This multi-modal approach allows for the effective separation of a wide range of analytes, including polar compounds like amino acids, often without the need for derivatization or ion-pairing reagents.

For instance, a mixed-mode column can simultaneously employ anion exchange, cation exchange, and reversed-phase interactions to resolve isobaric compounds. This is particularly advantageous for analyzing amino acids in complex matrices like plasma, where numerous compounds with similar properties may be present.

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are vital for confirming the molecular structure of (S)-2-Amino-4-oxopentanoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules.

¹H NMR: Proton NMR provides information about the number of different types of protons, their chemical environment, and their connectivity. For (S)-2-Amino-4-oxopentanoic acid, one would expect distinct signals for the methyl protons adjacent to the ketone, the methylene (B1212753) protons, the methine proton at the chiral center, and the amine protons. The chemical shifts (δ) and coupling patterns of these protons are characteristic of the molecule's structure. For example, in 4-oxopentanoic acid, signals for the methyl protons and the two methylene groups are observed.

¹³C NMR: Carbon-13 NMR provides information on the different carbon environments within the molecule. For (S)-2-Amino-4-oxopentanoic acid, distinct signals would be expected for the carbonyl carbon of the carboxylic acid, the carbonyl carbon of the ketone, the chiral α-carbon, the two methylene carbons, and the methyl carbon.

Table 3: Predicted NMR Data for (S)-2-Amino-4-oxopentanoic acid

| Nucleus | Predicted Chemical Shift Range (ppm) | Multiplicity | Assignment |

| ¹H | ~2.2 | Singlet | -CH₃ (Methyl) |

| ¹H | ~2.8-3.2 | Multiplet | -CH₂- (Methylene adjacent to ketone) |

| ¹H | ~2.4-2.6 | Multiplet | -CH₂- (Methylene adjacent to chiral center) |

| ¹H | ~3.8-4.2 | Multiplet | -CH- (Methine at chiral center) |

| ¹³C | ~208 | Singlet | C=O (Ketone) |

| ¹³C | ~175 | Singlet | C=O (Carboxylic acid) |

| ¹³C | ~52 | Singlet | -CH- (Chiral α-carbon) |

| ¹³C | ~38 | Singlet | -CH₂- (Methylene adjacent to ketone) |

| ¹³C | ~30 | Singlet | -CH₂- (Methylene adjacent to chiral center) |

| ¹³C | ~30 | Singlet | -CH₃ (Methyl) |

Note: Predicted values are estimates and can vary based on solvent and experimental conditions.

**4.2.2. Infrared (IR)

Mass Spectrometry (MS/MS, TOF) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a fundamental tool for determining the molecular weight and structural features of (S)-2-Amino-4-oxopentanoic acid. Techniques like Time-of-Flight (TOF) mass spectrometry provide high-resolution mass measurements, allowing for the precise determination of the compound's molecular formula, C₅H₉NO₃, which corresponds to a monoisotopic mass of approximately 131.05 g/mol . bldpharm.comnih.gov

Tandem mass spectrometry (MS/MS) is employed to investigate the compound's fragmentation pathways. By inducing collision-induced dissociation, characteristic fragment ions are produced that offer insights into the molecule's connectivity. As a molecule containing both a ketone and a carboxylic acid functional group, its fragmentation is predictable. nih.gov For amino acids in general, common fragmentation involves the loss of water ([M+H - H₂O]⁺) and the subsequent loss of carbon monoxide ([M+H - H₂O - CO]⁺). nih.gov Another typical fragmentation for amino acids is the loss of the entire carboxyl group (a loss of 45 Da), leading to a prominent (P - COOH) ion. osti.gov

In the negative ion mode, electrospray ionization studies on the related 4-oxopentanoic acid have shown characteristic fragmentation pathways including the ejection of CO₂ and the successive elimination of water and carbon monoxide from the deprotonated molecule ([M-H]⁻). nih.gov These established patterns provide a reliable framework for interpreting the mass spectrum of (S)-2-Amino-4-oxopentanoic acid.

Table 1: Predicted Mass Spectrometry Fragments for (S)-2-Amino-4-oxopentanoic acid (Protonated, [M+H]⁺)

| Fragment Ion | Mass-to-Charge Ratio (m/z) | Description |

|---|---|---|

| [C₅H₁₀NO₃]⁺ | 132.06 | Molecular Ion (Protonated) |

| [C₅H₈NO₂]⁺ | 114.05 | Loss of Water (H₂O) |

| [C₄H₈NO]⁺ | 86.06 | Loss of Carboxyl Group (COOH) |

Note: The m/z values are approximate and based on integer masses for the most common isotopes.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions, which corresponds to electronic transitions within a molecule. For (S)-2-Amino-4-oxopentanoic acid, the primary chromophores—parts of the molecule that absorb light—are the ketone carbonyl group (C=O) and the carboxylic acid carbonyl group.

The ketone group typically exhibits a weak absorption band corresponding to an n→π* transition at approximately 270-300 nm. The carboxylic acid group shows a similar, though often weaker, n→π* transition around 200-210 nm. researchgate.net Stronger absorptions for both groups, corresponding to π→π* transitions, occur at shorter wavelengths, typically below 200 nm. The UV-Vis spectrum is useful for confirming the presence of these carbonyl functional groups within the molecule.

Chiroptical Methods for Stereochemical Analysis

Polarimetry and Circular Dichroism (CD) Spectroscopy

As a chiral molecule, (S)-2-Amino-4-oxopentanoic acid is optically active, meaning it rotates the plane of plane-polarized light. wikipedia.org

Polarimetry is the technique used to measure this rotation. The direction and magnitude of the rotation are characteristic properties of an enantiomer under specific conditions (temperature, solvent, concentration, and wavelength of light). anton-paar.com The (S)-enantiomer will rotate light in one direction (either dextrorotatory, +, or levorotatory, -), while its (R)-enantiomer will rotate light by an equal amount in the opposite direction. libretexts.org This technique is essential for confirming the enantiomeric purity of a sample. The specific rotation is a defining physical constant for a chiral compound.

Circular Dichroism (CD) Spectroscopy is another powerful technique for analyzing chiral molecules. libretexts.org It measures the differential absorption of left- and right-circularly polarized light. youtube.com While the carbonyl groups are achiral in isolation, their placement within the chiral framework of (S)-2-Amino-4-oxopentanoic acid makes them CD-active. The resulting CD spectrum, which shows positive or negative peaks (known as Cotton effects), is a unique fingerprint for the (S)-enantiomer and can be used to confirm its absolute configuration, often through comparison with theoretical calculations or related compounds of known stereochemistry. youtube.comnih.gov

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. nih.gov The technique involves diffracting X-rays off a single crystal of the compound. The resulting diffraction pattern allows for the calculation of an electron density map, from which the precise position of each atom in the crystal lattice can be determined. elsevierpure.com

For (S)-2-Amino-4-oxopentanoic acid, a successful X-ray crystallographic analysis would provide unambiguous proof of its molecular structure. It would yield precise data on bond lengths, bond angles, and torsional angles. Crucially, this method would directly and unequivocally determine the absolute stereochemistry at the chiral carbon center, confirming the (S)-configuration. While obtaining a single crystal suitable for analysis can be a significant challenge for some amino acids, the resulting structural data is unparalleled in its detail and accuracy. cardiff.ac.uk

Table 2: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| (S)-2-Amino-4-oxopentanoic acid |

| 4-oxopentanoic acid |

| Carbon Monoxide |

| Carbon Dioxide |

| L-alanine |

Computational and Theoretical Investigations of S 2 Amino 4 Oxopentanoic Acid

Quantum Chemical Studies

Quantum chemical studies employ the principles of quantum mechanics to model molecular structures and properties. For a molecule like (S)-2-amino-4-oxopentanoic acid, these calculations can predict its geometry, electronic landscape, and spectroscopic characteristics with high accuracy.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. By calculating the electron density, DFT can determine the optimized geometry and a variety of molecular properties that are crucial for understanding reactivity.

Key electronic properties derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a critical indicator of chemical reactivity and stability; a smaller gap generally signifies higher reactivity. nih.govnih.gov

Other important descriptors for reactivity that can be calculated include:

Molecular Electrostatic Potential (MEP): This maps the electrostatic potential onto the electron density surface, visually identifying electron-rich regions (prone to electrophilic attack) and electron-poor regions (prone to nucleophilic attack). frontiersin.org

While specific DFT data for (S)-2-amino-4-oxopentanoic acid is not broadly published, the following table illustrates the typical electronic properties that would be determined from such a study.

Interactive Table 1: Illustrative Electronic Properties from DFT Calculations

| Property | Description | Illustrative Value |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | -6.5 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | -1.0 eV |

| Energy Gap (ΔE) | Difference between LUMO and HOMO energies; indicates chemical reactivity. | 5.5 eV |

| Ionization Potential (IP) | The energy required to remove an electron. | 6.5 eV |

| Electron Affinity (EA) | The energy released when an electron is added. | 1.0 eV |

| Chemical Hardness (η) | Measures resistance to change in electron configuration. | 2.75 eV |

| Electronegativity (χ) | The power of an atom to attract electrons to itself. | 3.75 eV |

These theoretical calculations are fundamental for predicting how (S)-2-amino-4-oxopentanoic acid might interact with other molecules, including biological targets. rsc.org

Conformational Analysis and Molecular Dynamics Simulations

(S)-2-amino-4-oxopentanoic acid possesses rotational freedom around its single bonds, allowing it to adopt various three-dimensional shapes or conformations. Conformational analysis aims to identify the most stable, low-energy conformations and the energy barriers between them.

Molecular dynamics (MD) simulations provide a more dynamic picture by simulating the movement of atoms and molecules over time. mdpi.com These simulations can reveal how the molecule behaves in different environments, such as in aqueous solution, and how its conformation changes in response to thermal motion. biorxiv.orgbiorxiv.org For (S)-2-amino-4-oxopentanoic acid, MD simulations could:

Identify the most populated conformational states in solution.

Analyze the intramolecular hydrogen bonding patterns.

Determine how the molecule interacts with surrounding solvent molecules.

Provide insights into its flexibility and structural stability. mdpi.com

Such simulations are crucial for understanding how the molecule might fit into a constrained environment like an enzyme's active site. mdpi.com

Theoretical Prediction of Spectroscopic Properties (e.g., TD-DFT for UV-Vis)

Quantum chemical methods can predict various spectroscopic properties, which can then be compared with experimental spectra to validate the computational model. Time-Dependent Density Functional Theory (TD-DFT) is a standard method for calculating electronic absorption spectra, such as UV-Vis spectra. researchgate.netresearchgate.net

The TD-DFT method calculates the energies of electronic transitions from the ground state to various excited states. functmaterials.org.ua This allows for the prediction of the absorption maxima (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. researchgate.netresearchgate.net For (S)-2-amino-4-oxopentanoic acid, TD-DFT calculations would identify the key electronic transitions, likely involving the keto-carbonyl and carboxylic acid chromophores. Comparing the theoretical spectrum with an experimental one helps confirm the accuracy of the computed electronic structure.

Mechanistic Insights from Computational Modeling

Beyond static properties, computational modeling is instrumental in elucidating the dynamic processes of chemical reactions and molecular interactions.

Elucidation of Reaction Pathways and Transition States (e.g., Fragmentation Mechanisms)

Computational modeling can map the potential energy surface of a chemical reaction, providing a detailed step-by-step mechanism. This involves identifying all intermediates and, crucially, the transition states that connect them. The energy of the transition state determines the activation energy and, therefore, the rate of the reaction.

One area where this is applied is in understanding the fragmentation of molecules in tandem mass spectrometry. nih.gov By modeling the fragmentation of protonated (S)-2-amino-4-oxopentanoic acid, it would be possible to predict the resulting fragment ions and rationalize the experimental mass spectrum. researchgate.net This involves calculating the energies of different bond cleavage pathways to determine the most likely fragmentation routes.

Understanding Enzyme-Substrate Interactions and Binding Affinities

A key application of computational modeling is in studying how a substrate like (S)-2-amino-4-oxopentanoic acid binds to an enzyme. Techniques like molecular docking and MD simulations are used to predict the binding pose of a ligand within an enzyme's active site and to estimate its binding affinity. nih.govnih.gov

While direct computational studies on (S)-2-amino-4-oxopentanoic acid are limited, research on its highly reactive analog, 5-diazo-4-oxo-L-norvaline (DONV) , provides significant insight. DONV is known to be a substrate and an irreversible inhibitor of L-asparaginase, an enzyme used in cancer therapy. nih.govnih.gov Studies have shown that DONV covalently binds to a key threonine residue in the enzyme's active site, leading to inactivation. nih.gov Computational modeling of this interaction would elucidate the precise orientation and interactions that precede the covalent bond formation.

Furthermore, molecular docking studies on related enzymes, such as the glutamate (B1630785) dehydrogenase engineered to act on levulinic acid, demonstrate the power of these methods. nih.gov In such studies, docking simulations successfully explained the stereoselectivity of the reaction by revealing how the substrate and cofactor (NADPH) orient within the active site. The simulations generated multiple binding conformations and calculated their corresponding binding energies, allowing researchers to identify the most favorable pose for catalysis. nih.gov These approaches are directly applicable to understanding how (S)-2-amino-4-oxopentanoic acid would be recognized and processed by an appropriate enzyme.

In Silico Design of Novel Derivatives and Catalysts

The advancement of computational chemistry has opened new avenues for the rational design of novel molecules with tailored properties. For (S)-2-Amino-4-oxopentanoic acid, a compound with both amino acid and ketone functionalities, in silico methods offer a powerful toolkit for designing derivatives with enhanced biological activity or modified physicochemical properties, as well as for engineering efficient catalysts for its synthesis or transformation. These computational approaches allow for the exploration of vast chemical spaces and the prediction of molecular behavior, thereby reducing the time and cost associated with experimental trial-and-error.

The in silico design process for novel derivatives of (S)-2-Amino-4-oxopentanoic acid would typically involve several computational techniques. These methods can be broadly categorized into those focused on the ligand (the derivative) and those that model the interaction of the ligand with a biological target.

Molecular Modeling and Property Prediction

Initial design strategies often start with modifying the core structure of (S)-2-Amino-4-oxopentanoic acid. Computational tools can predict how these modifications will affect key molecular properties.

| Computational Technique | Application in Derivative Design | Predicted Outcome/Insight |

| Quantitative Structure-Activity Relationship (QSAR) | Establishing correlations between the structural features of a series of derivatives and their biological activity. | Models that can predict the activity of new, unsynthesized derivatives. |

| Molecular Dynamics (MD) Simulations | Simulating the conformational flexibility of derivatives in different environments (e.g., water, lipid bilayers). acs.orgnih.gov | Understanding of the derivative's shape, flexibility, and interaction with solvent molecules. |

| Quantum Mechanics (QM) Calculations | Calculating electronic properties such as electrostatic potential, frontier molecular orbitals (HOMO/LUMO), and reactivity descriptors. nih.govacs.orgresearchgate.net | Insights into the chemical reactivity, stability, and potential sites for metabolic transformation. |

For instance, by systematically altering the side chain or functional groups of (S)-2-Amino-4-oxopentanoic acid, researchers can computationally screen for derivatives with improved characteristics, such as enhanced binding affinity to a target protein or better membrane permeability.

Structure-Based Drug Design

When a biological target for (S)-2-Amino-4-oxopentanoic acid or its derivatives is known, structure-based drug design (SBDD) becomes a potent strategy. This approach relies on the three-dimensional structure of the target, typically a protein, to design molecules that can bind to it with high affinity and selectivity.

| Computational Technique | Application in SBDD | Predicted Outcome/Insight |

| Molecular Docking | Predicting the preferred binding orientation and affinity of a designed derivative within the active site of a target protein. nih.govnih.gov | A ranked list of potential derivatives based on their predicted binding scores. |

| Molecular Dynamics (MD) Simulations | Simulating the dynamic behavior of the ligand-protein complex to assess the stability of the binding mode over time. acs.orgnih.gov | Detailed understanding of the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts) that stabilize the complex. |

| Free Energy Calculations (e.g., MM/PBSA, MM/GBSA) | Estimating the binding free energy of the ligand-protein complex, providing a more accurate prediction of binding affinity than docking scores alone. nih.gov | Quantitative prediction of the binding strength of the designed derivatives. |

An example of this approach can be seen in the design of inhibitors for various enzymes where α-ketoamides, structurally related to (S)-2-Amino-t-4-oxopentanoic acid, have been investigated. nih.gov Computational studies on these compounds have utilized molecular docking and MD simulations to elucidate their binding modes and guide the design of more potent inhibitors. nih.gov

Design of Novel Catalysts

Computational methods are also instrumental in the design of catalysts for the synthesis or conversion of (S)-2-Amino-4-oxopentanoic acid. This can involve the design of both biocatalysts (enzymes) and chemical catalysts.

In the realm of biocatalysis, computational approaches can be used to identify or engineer enzymes with desired catalytic activity. For instance, a computational strategy could be employed to screen known enzymes for their potential to catalyze a specific reaction on (S)-2-Amino-4-oxopentanoic acid. nih.gov This involves docking the substrate into the active sites of various enzymes and using QM/MM (Quantum Mechanics/Molecular Mechanics) methods to model the reaction mechanism and calculate activation barriers. researchgate.net

For chemical catalysts, density functional theory (DFT) is a widely used method to investigate reaction mechanisms and predict the catalytic activity of different materials. ornl.govpnnl.gov For example, in the context of keto acid chemistry, DFT calculations have been used to understand the ketonization of acetic acid on metal oxide surfaces, providing insights that can guide the design of more efficient catalysts. ornl.gov These studies can identify the most energetically favorable reaction pathways and the key catalyst features that promote the desired transformation.

Recent research has also focused on the asymmetric alkylation of α-keto acids using engineered biocatalysts, a process guided by crystal structures and computational modeling to enhance enantioselectivity and turnover numbers. nih.gov Such strategies could be adapted for the selective modification of (S)-2-Amino-4-oxopentanoic acid.

The synergy of these computational techniques provides a powerful framework for the in silico design of novel derivatives and catalysts related to (S)-2-Amino-4-oxopentanoic acid. By predicting molecular properties and interactions, these methods can significantly accelerate the discovery and development of new chemical entities with desired functions.

Future Directions and Emerging Research Avenues

Development of More Efficient and Sustainable Synthetic Routes

The demand for enantiomerically pure (S)-2-amino-4-oxopentanoic acid necessitates the development of synthetic strategies that are not only efficient but also environmentally benign. Current research is geared towards greener chemistry principles, aiming to reduce waste, minimize the use of hazardous reagents, and improve atom economy.

One promising approach involves the oxidation of 2-alkylfurans using reagents like sodium chlorite (B76162) in an acidic aqueous solution, which provides an efficient route to 4-oxo-2-alkenoic acids, key precursors for the target molecule. researchgate.net Further research is focused on optimizing these oxidation procedures to be applicable for the total synthesis of complex, biologically active molecules containing this functional group. researchgate.net The exploration of chemoenzymatic methods, which combine the selectivity of enzymes with the efficiency of chemical catalysis, is also a significant area of investigation. acs.org These hybrid strategies often lead to higher yields and stereoselectivity under milder reaction conditions, thereby contributing to more sustainable processes.

Advanced Biocatalytic Systems and Engineered Enzymes

Biocatalysis is at the forefront of producing chiral amino acids due to the inherent stereoselectivity and efficiency of enzymes. nih.govacs.orgtudelft.nl Future research is intensely focused on discovering and engineering enzymes for the synthesis of non-canonical amino acids like (S)-2-amino-4-oxopentanoic acid. nih.gov

Directed evolution and rational design are powerful tools being used to tailor enzymes with improved stability, activity, and substrate specificity. tudelft.nlacs.org For instance, researchers have successfully engineered oxidoreductases with broad substrate specificity and high catalytic activity for the reduction of related α-keto acids. acs.org A notable example is the H205Q mutant of D-hydroxyisocaproate dehydrogenase, which has shown excellent yields and diastereoselectivity in the synthesis of N-protected (2R,4S)-4-amino-2-hydroxy acids. acs.org The reduction of N-protected (S)-4-amino-2-oxopentanoic acid using this mutant was significantly faster and resulted in a higher yield compared to wild-type enzymes. acs.org

Furthermore, the use of pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzymes, such as amino transferases, is being extensively explored for the selective synthesis of non-canonical amino acids. nih.gov The development of multi-enzyme cascade reactions in whole-cell biocatalysis formats is another promising avenue, offering simplified processes and obviating the need for costly enzyme purification. nih.govchemrxiv.orgmorressier.com

Integration of Computational and Experimental Approaches for Deeper Mechanistic Understanding

The synergy between computational modeling and experimental studies is proving to be invaluable for gaining a deeper understanding of the reaction mechanisms involved in the synthesis and function of (S)-2-amino-4-oxopentanoic acid. mdpi.com Density Functional Theory (DFT) is a powerful computational tool being employed to investigate the geometries, electronic properties, and reaction pathways of amino acids and their precursors. gelisim.edu.trmdpi.comrsc.orgacs.org

Computational analyses can predict the plausibility of synthetic routes, such as the prebiotic synthesis of amino acids from α-keto acids, and provide detailed insights into the structures of intermediates and transition states. mdpi.com These theoretical findings can guide the design of more efficient catalysts and reaction conditions. For example, DFT calculations can help in understanding the interactions between a substrate and an enzyme's active site, facilitating the rational design of engineered enzymes with enhanced properties. acs.orgmdpi.com The integration of these computational methods with experimental techniques like X-ray crystallography and NMR spectroscopy provides a comprehensive picture of the molecular processes at play.

Exploration of Novel Research Applications Beyond Current Scope

While (S)-2-amino-4-oxopentanoic acid and its analogs have established roles, researchers are actively exploring new applications. As a keto acid, it belongs to a class of compounds with diverse biological activities. fresenius-kabi.comnih.govnih.gov

One area of emerging interest is the study of keto amino acids in the context of metabolic disorders and ketogenic diets. wikipedia.orgtaylorandfrancis.com Ketogenic amino acids are precursors to ketone bodies, which serve as an alternative energy source for the brain and may have therapeutic potential in conditions like multiple sclerosis. wikipedia.org

Q & A

How can (S)-2-Amino-4-oxopentanoic acid be reliably detected and quantified in complex biological matrices?

Methodological Answer:

To detect and quantify (S)-2-amino-4-oxopentanoic acid in biological systems, ¹H-NMR spectroscopy combined with multivariate curve resolution-alternating least squares (MCR-ALS) is effective. This approach resolves overlapping spectral bands in complex matrices (e.g., plant extracts) by decomposing NMR data into pure metabolite spectra and concentration profiles. For example, in mung bean germination studies, MCR-ALS with selectivity constraints enabled tracking of 2-amino-4-oxopentanoic acid alongside metabolites like α-ketoglutarate and malic acid, even at low concentrations . Key steps include:

- Sample preparation: Methanol/water extraction to preserve labile metabolites.

- Data acquisition: ¹H-NMR at 600 MHz with suppression of solvent peaks.

- Chemometric analysis: Apply non-negativity and selectivity constraints to reduce rotational ambiguity.

This method avoids destructive sample preparation and provides dynamic metabolic profiles.

What experimental strategies are used to investigate stereospecific enzyme interactions with (S)-2-Amino-4-oxopentanoic acid?

Methodological Answer:

To study stereospecific enzyme interactions, chimeric enzyme engineering coupled with activity assays is critical. Evidence from AmDH4 chimeras highlights the importance of conserved active-site residues (e.g., Arg161 in AmDH4) for substrate binding. For (S)-2-amino-4-oxopentanoic acid, a proposed workflow includes:

- Site-directed mutagenesis : Replace Arg161 with neutral residues (e.g., alanine) to test its role in carboxylate group coordination .

- Kinetic assays : Compare substrate turnover rates (kcat/KM) between wild-type and mutants using UV-Vis monitoring of NADH/NAD+ transitions.

- Structural analysis : Crystallize enzyme-substrate complexes (e.g., using SHELX programs ) to resolve binding modes.

Disruption of Arg161 in chimeras led to >90% activity loss toward (2R)-2-amino-4-oxopentanoic acid, suggesting similar stereochemical dependencies for the (S)-enantiomer .

How can researchers optimize synthetic routes for (S)-2-Amino-4-oxopentanoic acid with high enantiomeric purity?

Methodological Answer:

Asymmetric catalysis and enzymatic resolution are key for enantiomerically pure synthesis. A validated protocol involves:

- Chiral auxiliary approach : Use (S)-tert-leucine as a template to direct stereochemistry during ketone formation.

- Enzymatic transamination : Employ aminotransferases (e.g., from E. coli) with pyridoxal phosphate to selectively aminate 4-oxopentanoic acid precursors.

- Purification : Crystallize intermediates in ethanol/water mixtures to achieve >99% enantiomeric excess (e.e.).

Challenges include minimizing racemization during acidic/basic steps. Recent work on analogous compounds (e.g., (S)-4-amino-5-mercaptopentanoic acid) achieved 95% e.e. via thiourea-based catalysts .

What advanced analytical techniques resolve structural ambiguities in (S)-2-Amino-4-oxopentanoic acid derivatives?

Methodological Answer:

X-ray crystallography (via SHELXL ) and 2D-NMR (e.g., HSQC, NOESY) are pivotal. For crystallography:

- Grow single crystals in aqueous buffers (pH 5–6) with slow evaporation.

- Refine structures using SHELX programs, which handle high-resolution data and twinning .

For NMR: - Assign stereochemistry via <sup>1</sup>H-<sup>13</sup>C HMBC correlations to differentiate (S) and (R) configurations.

- Use J-coupling constants (e.g., <sup>3</sup>JH-H) to confirm spatial arrangements of amino and ketone groups.

How do metabolic pathways involving (S)-2-Amino-4-oxopentanoic acid vary during plant stress responses?

Methodological Answer:

Stable isotope labeling (e.g., <sup>13</sup>C-glucose) and flux analysis track metabolic shifts. In germinating mung beans:

- Tracer studies : Introduce <sup>13</sup>C-labeled precursors to monitor incorporation into 2-amino-4-oxopentanoic acid via LC-MS/MS.

- Pathway inhibition : Use specific enzyme inhibitors (e.g., gabaculine for aminotransferases) to identify upstream/downstream nodes.

Data from NMR-MCR-ALS showed that 2-amino-4-oxopentanoic acid levels remain stable under osmotic stress, unlike α-ketoglutarate, suggesting compartmentalized regulation .

What computational tools predict the physicochemical properties of (S)-2-Amino-4-oxopentanoic acid for drug design?

Methodological Answer:

Molecular dynamics (MD) simulations and density functional theory (DFT) model properties like solubility and pKa. Workflow:

- pKa prediction : Use COSMO-RS to calculate ionization states (carboxylic acid: ~2.5; amine: ~9.8).

- Solubility : Simulate free energy of solvation in water/octanol systems (LogP ≈ -1.2).

- Bioavailability : Apply QSPR models (e.g., SwissADME) to predict GI absorption (high) and BBB penetration (low).

Experimental validation via shake-flask assays (e.g., pH-metric titration) is critical .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.